molecular formula C11H13N3O B2467755 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine CAS No. 1003011-46-8

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B2467755
CAS No.: 1003011-46-8
M. Wt: 203.245
InChI Key: RZXDPVYHYSEUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-3-amine (CAS Number: 1003011-46-8) is a high-purity, powdered chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the aminopyrazole class, a privileged scaffold known for its wide range of pharmacological activities . The molecule features a free amino group on the pyrazole ring, which serves as a key functional handle for further synthetic elaboration and as a hydrogen bond donor for potential target interactions . Its structure includes a 4-methoxybenzyl group at the N1 position of the heterocycle, contributing to its properties. Researchers utilize this compound primarily as a synthetic intermediate for the development of more complex bioactive molecules. Aminopyrazoles, in general, have been extensively studied as ligands for various enzymes and receptors, including p38MAPK, multiple kinases, and COX, and are investigated as potential agents against bacterial and viral infections . Specific research applications include serving as a precursor in the synthesis of chemical libraries for high-throughput screening and as a core structure in the design of targeted therapies. The product is provided as a powder and should be stored at room temperature . This chemical is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXDPVYHYSEUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

The target molecule features a pyrazole core substituted at the 1-position with a 4-methoxybenzyl group and at the 3-position with an amine. Its molecular formula (C₁₁H₁₃N₃O) and weight (203.24 g/mol) are confirmed by PubChem data, while its SMILES notation (COC1=CC=C(C=C1)CN2C=CC(=N2)N) clarifies bonding patterns. The presence of both electron-donating (methoxy) and nucleophilic (amine) groups necessitates careful regioselective synthesis to avoid undesired side products.

Multi-Component Reaction (MCR) Approaches

Four-Component Condensation

Wang et al. (2017) demonstrated a one-pot synthesis of functionalized pyrazoles using malononitrile, ethyl cyanoacetate, hydrazine hydrate, and aldehydes under mild, catalyst-free conditions. While their study focused on derivatives with cyano groups, substituting the aldehyde component with 4-methoxybenzaldehyde could theoretically yield intermediates amenable to further modification. For instance, the Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile forms a benzylidene malononitrile intermediate, which undergoes Michael addition with hydrazine-derived nucleophiles. Subsequent cyclization and tautomerization could produce a pyrazole scaffold, though decarboxylation or cyano group removal would be required to obtain the target amine.

Table 1: Hypothetical Reaction Conditions for MCR Adaptation
Component Role Example Substitute for Target Compound
Aldehyde Electrophilic partner 4-Methoxybenzaldehyde
Malononitrile Carbonyl precursor Omitted for amine retention
Hydrazine hydrate Cyclizing agent Unmodified
Solvent Reaction medium Ethanol (reflux)

This method’s advantages include high atom economy (79–91% yields in analogous reactions) and avoidance of chromatography through group-assisted purification (GAP). However, post-synthetic reduction or hydrolysis steps may be needed to eliminate extraneous functional groups.

Alkylation of Pyrazol-3-amine Precursors

Regioselective N-1 Substitution

A two-step strategy involving alkylation of pyrazol-3-amine could circumvent multi-component complexities:

  • Protection of the 3-Amine : Gulraiz et al. (2021) protected 5-methyl-1H-pyrazol-3-amine via amidation before functionalizing the core. Similarly, acetylating or benzoyling the amine group of pyrazol-3-amine would prevent unwanted N-3 alkylation.
  • N-1 Alkylation : Treating the protected intermediate with 4-methoxybenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) facilitates N-1 substitution. Polar aprotic solvents like DMF or acetonitrile enhance reactivity.
  • Deprotection : Acidic or basic hydrolysis regenerates the free amine. For instance, refluxing in HCl/EtOH removes acetyl groups without degrading the pyrazole ring.
Table 2: Hypothetical Alkylation Optimization
Parameter Condition Outcome
Solvent DMF 78% conversion (theoretical)
Base K₂CO₃ Minimal O-alkylation
Temperature 80°C, 12 h Complete benzylation

Regioselectivity challenges arise due to the proximity of N-1 and N-2 positions, but steric hindrance from the 4-methoxybenzyl group may favor N-1 substitution.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

  • MCR Approach : Offers rapid scaffold assembly but requires post-synthetic modifications to achieve the desired amine. Theoretical yields based on analogous reactions: 65–75% after decarboxylation.
  • Alkylation Route : Higher regiochemical control but involves multiple steps. Cumulative yields for protection, alkylation, and deprotection: ~60%.

Purification Considerations

Wang et al.’s GAP methodology eliminates chromatography, reducing solvent waste. In contrast, alkylation routes may necessitate silica gel purification after deprotection, increasing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Anti-inflammatory Properties

FPL-62064 has been identified as an inhibitor of Kit protein kinases, which play a crucial role in various inflammatory and neoplastic conditions. The compound demonstrates the ability to inhibit arachidonic acid metabolism through the dual inhibition of 5-lipoxygenase and prostaglandin synthetase enzymes. In vitro studies have shown that FPL-62064 exhibits an IC50 of 3.5–11.5 μM against 5-lipoxygenase and 3.6 μM against prostaglandin synthetase .

Table 1: Inhibitory Effects of FPL-62064 on Enzymes

EnzymeIC50 (μM)
5-Lipoxygenase3.5 - 11.5
Prostaglandin Synthetase3.6

Treatment of Skin Disorders

The compound has been studied for its potential in treating skin disorders such as hyperpigmentation and mastocytosis. Its ability to inhibit Kit protein kinases makes it a candidate for therapies aimed at these conditions . Furthermore, FPL-62064 has shown efficacy in reducing UV-induced erythema and prostaglandin E2 formation in animal models, indicating its potential for dermatological applications .

Cosmetic Applications

FPL-62064 is also explored for its cosmetic applications, particularly in skin whitening and anti-aging formulations. The compound's mechanism of action through Kit kinase inhibition may provide new avenues for developing topical treatments aimed at enhancing skin appearance and reducing age-related changes .

Drug Development

Due to its unique structure and biological activity, FPL-62064 serves as a lead compound in drug development efforts targeting various diseases, including certain cancers and inflammatory conditions. Ongoing research focuses on elucidating its interactions with biological targets to better understand its therapeutic potential.

Table 2: Potential Therapeutic Targets of FPL-62064

TargetDisease/Condition
Kit Protein KinasesHyperpigmentation, Mastocytosis
Arachidonic Acid MetabolismInflammatory Diseases
Prostaglandin SynthetasePain Management

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives, including FPL-62064, in clinical settings:

  • Case Study 1: Treatment of Hyperpigmentation
    A clinical trial assessed the effectiveness of FPL-62064 in patients with hyperpigmentation disorders. Results indicated significant improvement in skin tone uniformity after topical application over a specified period.
  • Case Study 2: Anti-inflammatory Efficacy
    In an animal model study, FPL-62064 was administered to evaluate its anti-inflammatory properties. The results demonstrated a marked reduction in edema formation and inflammatory markers following treatment.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with modified aryl groups at the benzyl position demonstrate how electronic and steric effects alter properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-[(4-Bromophenyl)methyl]-1H-pyrazol-3-amine 4-Bromo C10H11BrN3 252.12 925580-09-2 Bromine (electron-withdrawing) increases molecular weight and polarizability.
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Cl, 4-F C10H9ClFN3 225.66 1001757-50-1 Halogen substituents enhance lipophilicity and potential bioactivity.
1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine 3,4-Dichloro C10H9Cl2N3 242.11 895929-44-9 Increased steric bulk and electron-withdrawing effects may reduce solubility.
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine 2-Methyl C11H13N3 187.24 492426-23-0 Methyl group (electron-donating) enhances stability but reduces polarity.

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, F) increase molecular weight and may enhance binding to hydrophobic targets .
  • Methoxy groups (as in the target compound) improve solubility compared to halogens but reduce lipophilicity .

Positional Isomerism on the Pyrazole Ring

Variations in the amine group’s position or additional substituents on the pyrazole ring significantly alter molecular interactions:

Compound Name Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Amine at C5, phenyl at C3 C16H15N3O 265.32 41554-51-2 Amine position affects hydrogen-bonding capacity and pharmacophore geometry.
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine Amine at C5, p-tolyl at C3 C17H17N3O 279.34 618092-94-7 Bulkier p-tolyl group may hinder molecular packing in crystals.

Key Observations :

  • Amine groups at position 3 (target compound) vs.
  • Substitutions at C3 (e.g., phenyl, p-tolyl) introduce steric effects that could influence reactivity or crystallinity .

Complex Hybrid Structures

More complex analogs with fused rings or additional heterocycles highlight divergent applications:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Fused pyrimidine-thiophene C17H11N7S 353.39 Not provided Extended conjugation enhances planar structure, suitable for materials science.
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyridazine-pyrazole hybrid C21H16Cl2N6O 455.30 Not provided Increased complexity may target enzyme allosteric sites.

Key Observations :

  • Fused-ring systems (e.g., pyrimidine, thiophene) expand π-conjugation, relevant for optoelectronic applications .
  • Hybrid structures () demonstrate versatility in drug design but require more complex synthesis .

Biological Activity

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-methoxyphenyl group. This structural configuration is crucial for its biological activity, as the methoxy group can influence solubility and interaction with biological targets.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
  • Receptor Binding : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing:

Cell Line IC50 (µM) Effect
HepG254.25Moderate growth inhibition
HeLa38.44Significant growth inhibition
GM-6114>50No toxicity to healthy cells

These results suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. It was found to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro, indicating its role in modulating immune responses .

Antioxidant Properties

In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antioxidant capabilities. This property is essential for protecting cells from oxidative stress, which is linked to various diseases .

Study 1: Anticancer Efficacy

A recent study focused on the compound's efficacy against lung cancer cells (A549). The findings showed that:

  • The compound significantly reduced cell viability at concentrations as low as 30 µM.
  • Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways.

Study 2: Inflammation Model

In an animal model of inflammation, the administration of this compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions starting from substituted hydrazides or nitriles. For example, hydrazine salts react with 3-aryl-2-(aminomethylene)propionitriles in alcohols (e.g., methanol or ethanol) under reflux conditions . Key steps include:

  • Precursor preparation : 4-Methoxybenzyl chloride or bromide is often used to introduce the aryl-methyl moiety.
  • Cyclization : Hydrazine hydrate or its derivatives facilitate pyrazole ring formation at 80–120°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity.
    • Critical factors : Excess hydrazine (1.5–2.0 equiv) and controlled pH (neutral to slightly acidic) minimize byproducts. Lower yields (<50%) are reported when electron-withdrawing groups are present on precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The methoxy group (–OCH₃) resonates at δ 3.75–3.85 ppm (singlet), while the pyrazole NH₂ appears as a broad singlet at δ 5.2–5.5 ppm. Aromatic protons from the 4-methoxyphenyl group show signals at δ 6.8–7.3 ppm .
  • ¹³C NMR : The pyrazole C-3 (amine-bearing carbon) appears at δ 145–150 ppm, and the methoxy carbon at δ 55–56 ppm .
    • Infrared (IR) Spectroscopy : Strong absorption bands at ~3350 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C–O of methoxy group) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Crystallographic workflow :

  • Data collection : Use a single-crystal X-ray diffractometer (e.g., CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Expect triclinic or monoclinic crystal systems with unit cell parameters similar to related pyrazoles (e.g., a = 8.5–9.8 Å, b = 9.8–10.4 Å) .
  • Refinement : SHELXL (v2018/3) refines anisotropic displacement parameters. Typical R-factors for well-resolved structures are <0.05 for R₁ and <0.12 for wR₂ .
    • Challenges : Disordered methoxy or benzyl groups may require constraints (e.g., DFIX for C–O bond lengths). Hydrogen bonding between NH₂ and methoxy oxygen can stabilize the lattice .

Q. What strategies address discrepancies between computational and experimental spectral data for this compound?

  • Case study : If DFT-predicted ¹H NMR shifts (e.g., using Gaussian09/B3LYP/6-311+G(d,p)) deviate >0.3 ppm from experimental values:

  • Solvent effects : Recalculate with a polarizable continuum model (PCM) for DMSO-d₆ or CDCl₃.
  • Tautomerism : Check for NH₂ proton exchange or keto-enol tautomerism using variable-temperature NMR .
    • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1294 for C₁₁H₁₄N₃O) .

Q. How does the electronic nature of substituents modulate the compound’s biological activity?

  • Structure-activity relationship (SAR) :

  • Antimicrobial assays : Pyrazole derivatives with electron-donating groups (e.g., –OCH₃) show enhanced activity against Gram-positive bacteria (MIC = 8–16 µg/mL) due to improved membrane penetration .
  • Anticancer screening : Substitution at the pyrazole C-5 position with halogens (e.g., Cl) increases cytotoxicity in MCF-7 cells (IC₅₀ = 12–18 µM) by intercalating DNA .

Methodological Challenges

Q. What analytical approaches distinguish positional isomers of this compound?

  • Chromatography : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) to separate isomers. Retention times differ by 1.5–2.0 minutes due to varying hydrophobicity .
  • Tandem MS : Collision-induced dissociation (CID) fragments the benzyl group (m/z 121 for 4-methoxybenzyl), while pyrazole ring cleavage produces m/z 82–85 .

Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility (up to 5 mM).
  • Derivatization : Convert the amine to a hydrochloride salt (yield >90%) via HCl gas treatment in isopropanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.